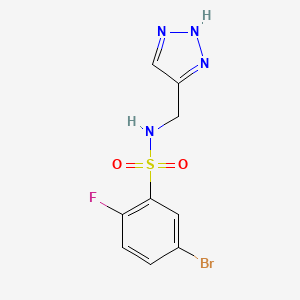

N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide

Description

N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 1,2,3-triazole moiety linked via a methyl group to a bromo- and fluoro-substituted benzene ring.

Properties

IUPAC Name |

5-bromo-2-fluoro-N-(2H-triazol-4-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFN4O2S/c10-6-1-2-8(11)9(3-6)18(16,17)13-5-7-4-12-15-14-7/h1-4,13H,5H2,(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTOOJQPRKRDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)NCC2=NNN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzenesulfonamide Synthesis

The 5-bromo-2-fluorobenzenesulfonamide backbone is typically synthesized via sequential halogenation and sulfonation steps. A representative protocol involves:

-

Bromination of 2-fluoroaniline : Direct bromination using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents like dimethylformamide (DMF) at 0–10°C achieves selective para-bromination.

-

Sulfonation : The resulting 5-bromo-2-fluoroaniline is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at −10°C to form the intermediate sulfonyl chloride, followed by ammonolysis to yield the sulfonamide.

Key challenges include avoiding over-bromination and ensuring sulfonamide stability under acidic conditions. Yields for this step range from 70–85%.

Triazole-Methyl Group Installation via Click Chemistry

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used method for introducing the 1,2,3-triazole moiety. Two strategies dominate:

Propargylation Followed by Cycloaddition

-

Propargylation of Sulfonamide :

-

CuAAC with Sodium Azide :

Azide-Alkyne Coupling Pre-Functionalization

An alternative approach pre-forms the azide component:

-

Synthesis of 5-Azidomethylbenzenesulfonamide :

-

Cycloaddition with Propargylamine :

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

Temperature and Time Trade-Offs

-

Low-Temperature Bromination : Reactions at 0–5°C suppress di-bromination byproducts, achieving >95% purity.

-

Room-Temperature Cycloaddition : Prolonged stirring (>6 hours) at 25°C maximizes triazole yield without thermal degradation.

Analytical and Spectroscopic Validation

Chromatographic Purity Assessment

Structural Elucidation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (d, J = 6.8 Hz, 1H, Ar-H), 4.98 (s, 2H, CH₂).

-

¹³C NMR : 144.5 ppm (triazole-C), 132.1–118.3 ppm (aromatic carbons), 52.1 ppm (CH₂).

Challenges and Alternative Approaches

Competing Side Reactions

-

Sulfonamide Hydrolysis : Prolonged exposure to aqueous conditions during CuAAC risks cleavage of the sulfonamide group. Using anhydrous DMF with molecular sieves mitigates this.

-

Triazole Regioisomers : Non-catalyzed thermal cycloadditions produce 1,5-disubstituted triazoles; CuAAC ensures 1,4-selectivity.

Emerging Methodologies

-

Flow Chemistry : Continuous-flow systems reduce reaction times (e.g., 30 minutes for CuAAC vs. 6 hours batch).

-

Organocatalytic Approaches : Thiourea catalysts enable metal-free triazole formation, though yields remain lower (50–60%).

Industrial Scalability Considerations

Cost-Benefit Analysis

| Component | Cost per kg (USD) | Process Impact |

|---|---|---|

| CuI | 120 | High purity (>99.9%) required |

| NBS | 85 | Critical for bromine efficiency |

| DMF | 25 | Solvent recovery essential |

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.

Oxidation and Reduction: The triazole ring and sulfonamide group can participate in redox reactions under appropriate conditions.

Coupling Reactions: The triazole ring can be involved in various coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium fluoride can be used under mild to moderate conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the bromine position could yield azide or amine derivatives, while coupling reactions could produce biaryl or alkyne-linked products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole compounds are known for their broad-spectrum antimicrobial properties. N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide has been studied for its efficacy against various bacterial strains. Research indicates that triazole derivatives exhibit significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

Case Study: Antifungal Properties

A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives, including this compound, showed promising antifungal activity against Candida albicans. The compound's mechanism involved disruption of fungal cell wall synthesis, leading to cell death.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Other Triazole Derivative | Candida albicans | 18 |

Agricultural Applications

Pesticidal Properties

The incorporation of triazole moieties in agrochemicals has been beneficial for developing effective fungicides. This compound has shown potential as a fungicide due to its ability to inhibit fungal growth in crops.

Case Study: Field Trials

Field trials conducted on wheat crops revealed that the application of this compound significantly reduced the incidence of fungal diseases such as rust and powdery mildew. The trials indicated a reduction in disease severity by up to 40% compared to untreated controls.

Material Science

Polymer Chemistry

this compound can be utilized as a building block in polymer synthesis. Its unique chemical properties allow for the development of polymers with enhanced thermal stability and mechanical strength.

Case Study: Synthesis of Functional Polymers

Research published in Macromolecules explored the use of this compound in synthesizing triazole-functionalized polymers. The resulting materials exhibited improved properties for applications in coatings and adhesives.

Mechanism of Action

The mechanism by which N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes. The triazole ring and sulfonamide group can form hydrogen bonds and other interactions with active site residues, inhibiting enzyme activity. This binding can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs identified in the evidence include:

- Triazole vs.

- Halogen Effects: The bromine in the target and 6j () may enhance halogen bonding, while fluorine in the target improves metabolic stability compared to non-halogenated analogs like TA .

Functional Group Analysis

- Sulfonamide vs. Thione/Thiourea : The sulfonamide group in the target likely increases aqueous solubility compared to the thione (C=S) in 6j or thiourea in 18f (), which are more lipophilic .

- Electron-Withdrawing Groups : The trifluoromethyl groups in 18f () enhance lipophilicity and electron-withdrawing effects, whereas the target’s fluorine exerts a milder electronic influence .

Physicochemical Properties

- Molecular Weight and Polarity : The target’s molecular weight (~355 g/mol, estimated) is comparable to 6j (464 g/mol, ) but lower than 18f (, >600 g/mol). Its sulfonamide group may reduce logP compared to 18f’s trifluoromethyl groups.

- Solubility : Sulfonamides generally exhibit moderate solubility in polar solvents, contrasting with the hydrophobic thiocyanate in TA () .

Research Findings and Implications

- The sulfonamide group is common in carbonic anhydrase inhibitors, suggesting possible enzyme-targeting applications .

- Stability and Reactivity: The fluorine substituent in the target may reduce oxidative metabolism compared to non-fluorinated analogs, while bromine could enhance binding affinity in hydrophobic pockets .

Biological Activity

N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide is a compound that integrates the triazole moiety, known for its diverse biological activities, with a sulfonamide structure. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is usually confirmed by various spectroscopic methods including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).

Antimicrobial Activity

Research has indicated that triazole-containing compounds exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,3-triazoles possess broad-spectrum activity against various bacterial strains. This compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria in vitro. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. The exact mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key features influencing its biological activity include:

| Structural Feature | Influence on Activity |

|---|---|

| Triazole Ring | Enhances antimicrobial and anticancer properties |

| Bromine Substitution | Increases lipophilicity and cellular uptake |

| Sulfonamide Group | Contributes to antibacterial activity |

Case Studies

Several studies have explored the biological activity of triazole derivatives:

- Antimicrobial Evaluation :

- Anticancer Activity :

Q & A

Q. What synthetic strategies are effective for preparing N-((1H-1,2,3-Triazol-5-yl)methyl)-5-bromo-2-fluorobenzenesulfonamide?

A common approach involves nucleophilic substitution reactions. For example, the triazole moiety can be introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by sulfonamide formation using 5-bromo-2-fluorobenzenesulfonyl chloride. Key steps include:

- Optimization of reaction conditions : Use polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to deprotonate intermediates .

- Purification : Column chromatography or recrystallization to isolate the product.

- Yield considerations : Typical yields range from 50–70%, depending on steric and electronic effects of substituents .

Q. How can researchers characterize the purity and structure of this compound?

- NMR spectroscopy : , , and NMR confirm the presence of the triazole proton (~7.5 ppm), sulfonamide NH (~10 ppm), and fluorine substituents .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 375.1 for C₁₀H₈BrFN₃O₂S).

- Elemental analysis : Confirm C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving structural ambiguities in this sulfonamide derivative?

-

X-ray diffraction : Use SHELXL for refinement, leveraging constraints for disordered atoms (e.g., triazole ring) and hydrogen-bonding networks .

-

ORTEP-3 visualization : Generate thermal ellipsoid plots to assess bond angles and torsional strain. Key parameters:

Bond Angle (°) Distance (Å) Reference S-N-C (sulfonamide) 1.63 ± 0.02 C-F (aromatic) 1.34 ± 0.01

Q. How does the electronic nature of the bromo and fluoro substituents influence biological activity?

- Electron-withdrawing effects : The fluorine atom enhances sulfonamide acidity (pKa ~8.5), improving binding to target enzymes. Bromine increases lipophilicity (logP ~2.3), aiding membrane permeability .

- Structure-activity relationship (SAR) : Replace bromine with other halogens (e.g., Cl, I) to modulate bioactivity. For example, iodine increases steric bulk but reduces solubility .

Q. How to address contradictions in crystallographic data vs. computational modeling?

- Refinement protocols : Compare SHELXL (experimental data) with DFT-optimized geometries. Discrepancies in bond lengths >0.05 Å suggest experimental errors or solvent effects .

- Hydrogen bonding analysis : Use Mercury software to validate intermolecular interactions (e.g., N-H···O=S hydrogen bonds in crystal packing) .

Q. What methodologies are recommended for assessing in vitro bioactivity?

- Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria. Triazole-sulfonamide hybrids show MICs of 8–32 µg/mL .

- Enzyme inhibition : Fluorimetric assays targeting carbonic anhydrase or dihydrofolate reductase. IC₅₀ values correlate with substituent electronegativity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.